molecular formula C15H20N4O3 B6968690 N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide

N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide

Cat. No.: B6968690
M. Wt: 304.34 g/mol
InChI Key: WKKBWDOMHUWFCV-UHFFFAOYSA-N
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Description

    Starting Material: N-acetyl-4-aminobenzoic acid

    Reagents: 2-oxoimidazolidine, ethyl chloroformate

    Conditions: The reaction is performed in the presence of a base such as triethylamine to facilitate the formation of the imidazolidinone derivative.

  • Step 3: Final Assembly

      Starting Material: Intermediate from Step 2

      Reagents: Methyl iodide, potassium carbonate

      Conditions: The final step involves methylation under basic conditions to yield N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

    Properties

    IUPAC Name

    N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H20N4O3/c1-10-8-11(4-5-12(10)14(21)18(2)3)17-9-13(20)19-7-6-16-15(19)22/h4-5,8,17H,6-7,9H2,1-3H3,(H,16,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WKKBWDOMHUWFCV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)NCC(=O)N2CCNC2=O)C(=O)N(C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H20N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    304.34 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide typically involves multi-step organic reactions

    • Step 1: Synthesis of the Benzamide Core

        Starting Material: 4-aminobenzoic acid

        Reagents: Acetic anhydride, pyridine

        Conditions: The reaction is carried out under reflux conditions to form N-acetyl-4-aminobenzoic acid.

    Chemical Reactions Analysis

    Types of Reactions

    N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.

      Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, using reagents like sodium hydride and alkyl halides.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Lithium aluminum hydride in dry ether.

      Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

    Major Products

      Oxidation: Carboxylic acid derivatives.

      Reduction: Amine derivatives.

      Substitution: Alkylated benzamide derivatives.

    Scientific Research Applications

    N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide has several applications in scientific research:

      Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

      Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

      Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism by which N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

    Comparison with Similar Compounds

    Similar Compounds

      N,N-dimethyl-4-aminobenzamide: Similar structure but lacks the imidazolidinone group.

      4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzoic acid: Similar structure but with a carboxylic acid group instead of the amide.

    Uniqueness

    N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide is unique due to the presence of both the N,N-dimethyl and imidazolidinone groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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